An In-Depth Technical Guide to 3-(10H-Phenothiazin-10-yl)propanoic acid (CAS 362-03-8)
An In-Depth Technical Guide to 3-(10H-Phenothiazin-10-yl)propanoic acid (CAS 362-03-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(10H-Phenothiazin-10-yl)propanoic acid, with the CAS number 362-03-8, is a derivative of the phenothiazine tricycle, a well-established pharmacophore in medicinal chemistry.[1][2] Phenothiazine derivatives are known for their diverse biological activities, including antipsychotic, anticancer, and antimicrobial properties.[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-(10H-Phenothiazin-10-yl)propanoic acid, drawing upon data from related phenothiazine compounds to infer its likely mechanisms of action and therapeutic potential. Detailed experimental protocols for its synthesis and relevant biological assays are also presented to facilitate further research and drug development efforts.
Chemical and Physical Properties
3-(10H-Phenothiazin-10-yl)propanoic acid is a solid, reddish compound at room temperature.[5][6] Its core structure consists of a tricyclic phenothiazine moiety linked to a propanoic acid side chain at the nitrogen atom.[7] This combination of a bulky, lipophilic tricycle and a polar carboxylic acid group suggests a molecule with amphiphilic properties that may influence its biological interactions.
Table 1: Physicochemical Properties of 3-(10H-Phenothiazin-10-yl)propanoic acid
| Property | Value | Reference(s) |
| CAS Number | 362-03-8 | [5] |
| Molecular Formula | C₁₅H₁₃NO₂S | [5] |
| Molecular Weight | 271.34 g/mol | [5] |
| Appearance | Red Solid | [6] |
| Melting Point | 161-164 °C | [8] |
| Purity | ≥95% | [5] |
| LogP (calculated) | ~1.87 | [9] |
| Water Solubility | ~51.2 mg/L at 20°C | [9] |
Synthesis
A plausible synthetic route for 3-(10H-Phenothiazin-10-yl)propanoic acid involves the N-alkylation of phenothiazine with a suitable three-carbon synthon. A general method for the synthesis of 10-substituted phenothiazines has been described, which can be adapted for this specific compound.[10]
Experimental Protocol: Synthesis of 3-(10H-Phenothiazin-10-yl)propanoic acid
This protocol is adapted from a similar synthesis of a phenothiazine derivative.[10]
Materials:
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10H-Phenothiazine
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3-Chloropropionyl chloride
-
Dimethylformamide (DMF)
-
Triethylamine
-
Hydrochloric acid (HCl)
-
Water
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Ethyl acetate
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Anhydrous sodium sulfate
Procedure:
-
Acylation of Phenothiazine: A solution of 3-chloropropionyl chloride (e.g., 3 M in DMF) is mixed with a solution of 10H-phenothiazine (e.g., 2 M in DMF).
-
The mixture is heated in a reactor at 100°C for a specified residence time (e.g., 5 minutes) to yield 3-chloro-1-(10H-phenothiazin-10-yl)propan-1-one.
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Hydrolysis: The resulting intermediate is then subjected to hydrolysis to convert the ketone to a carboxylic acid. This can be achieved by heating with an aqueous acid, such as hydrochloric acid.
-
Work-up: The reaction mixture is cooled and extracted with an organic solvent like ethyl acetate.
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The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 3-(10H-Phenothiazin-10-yl)propanoic acid can be purified by recrystallization or column chromatography.
Diagram 1: Proposed Synthesis Workflow
Caption: A logical workflow for the synthesis of the target compound.
Biological Activities and Mechanism of Action
While specific biological data for 3-(10H-Phenothiazin-10-yl)propanoic acid is limited, the extensive research on phenothiazine derivatives allows for informed predictions of its potential activities and mechanisms of action.
Neuroleptic Activity: Dopamine D2 Receptor Antagonism
The primary mechanism of action for the antipsychotic effects of many phenothiazine derivatives is the blockade of dopamine D2 receptors in the brain's mesolimbic pathway.[11][12] This antagonism helps to alleviate the positive symptoms of psychosis.[11] It is highly probable that 3-(10H-Phenothiazin-10-yl)propanoic acid also exhibits some degree of D2 receptor antagonism.
Caption: Key signaling pathways potentially modulated by the compound.
Antimicrobial Activity
Phenothiazines have also been investigated for their antimicrobial properties, showing activity against a range of bacteria and fungi. [4][13]Some derivatives have been shown to overcome multidrug resistance in bacteria, possibly by inhibiting efflux pumps. [14] Table 3: Reported Antimicrobial Activities of Selected Phenothiazine Derivatives
| Phenothiazine Derivative | Microorganism | Activity | Reference(s) |
| Thioridazine | Multidrug-resistant Mycobacterium tuberculosis | Bactericidal | [4] |
| Promazine Derivative (JBC 1847) | Staphylococcus aureus (MRSA) | MIC: 0.5 mg/L | [14] |
| Various Phenothiazines | Gram-positive and Gram-negative bacteria | Varied MICs | [13][14] |
Experimental Protocols for Biological Assays
Dopamine D2 Receptor Binding Assay
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the D2 receptor. [15] Materials:
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Cell membranes prepared from cells expressing human dopamine D2 receptors (e.g., HEK293 cells).
-
Radioligand (e.g., [³H]-Spiperone).
-
Test compound (3-(10H-Phenothiazin-10-yl)propanoic acid).
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Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Multi-well plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a multi-well plate, add the cell membranes, the radioligand at a fixed concentration (near its Kd), and the different concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of a known D2 antagonist (e.g., haloperidol) instead of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa).
-
Complete cell culture medium.
-
Test compound (3-(10H-Phenothiazin-10-yl)propanoic acid).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion
3-(10H-Phenothiazin-10-yl)propanoic acid is a promising molecule within the well-established class of phenothiazine derivatives. Based on the extensive literature on related compounds, it is anticipated to exhibit a range of biological activities, most notably as a neuroleptic agent through dopamine D2 receptor antagonism and as a potential anticancer agent by inducing apoptosis and cell cycle arrest. Its antimicrobial properties also warrant further investigation. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of this compound, encouraging further research to elucidate its specific pharmacological profile and therapeutic potential. The structured data and pathway diagrams aim to provide a clear and comprehensive resource for scientists and researchers in the field of drug discovery and development.
References
- 1. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells [frontiersin.org]
- 3. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-(10H-phenothiazin-10-yl)propanoic acid | 362-03-8 [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition [frontiersin.org]
- 12. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 14. Frontiers | A Novel Promazine Derivative Shows High in vitro and in vivo Antimicrobial Activity Against Staphylococcus aureus [frontiersin.org]
- 15. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

